molecular formula C22H30O6 B160338 16-phenoxy tetranor Prostaglandin F2alpha CAS No. 51705-19-2

16-phenoxy tetranor Prostaglandin F2alpha

Cat. No. B160338
CAS RN: 51705-19-2
M. Wt: 390.5 g/mol
InChI Key: FAPQZCFUFGJPFI-UEAHRUCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-phenoxy tetranor Prostaglandin F2alpha is a metabolically stable analog of Prostaglandin F2alpha (PGF2alpha). It contains a 16-phenoxy group at the omega-terminus . It is used to modulate luteolysis and treat glaucoma .


Molecular Structure Analysis

The molecular formula of 16-phenoxy tetranor Prostaglandin F2alpha is C22H30O6 . The average mass is 390.470 Da and the monoisotopic mass is 390.204254 Da .


Physical And Chemical Properties Analysis

16-phenoxy tetranor Prostaglandin F2alpha is a stable, lipophilic analog of PGF2alpha . It has a molecular weight of 390.5 g/mol .

Scientific Research Applications

Luteolysis Inducer in Animals

16-phenoxy tetranor Prostaglandin F2alpha has been identified as a potent inducer of luteolysis in laboratory animals and cattle. This is evidenced by the synthesis and study of its 15,15-ethylene ketal, which was found to be very active in this regard (Skuballa et al., 1978).

Tissue Selectivity and Antifertility Effects

This prostaglandin analog is characterized by its tissue selectivity, being markedly more selective than Prostaglandin E2. It has shown to be 10-30 times more potent in animal models relevant to antifertility effects when compared to Prostaglandin E2 (Hess et al., 1977).

Myometrial Effects During Pregnancy

The compound has also been studied for its pharmacological effect on the human myometrium during early pregnancy. It demonstrated a potency similar to or slightly more pronounced than natural Prostaglandin E2 (Rydnert, 1986).

As an Antifertility Agent

In the context of antifertility applications, 16-phenoxy tetranor Prostaglandin F2alpha analogs have been synthesized and evaluated. These analogs closely resemble the parent PGF2α compounds in their antifertility effects (Nelson et al., 1979).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPQZCFUFGJPFI-UEAHRUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-phenoxy tetranor Prostaglandin F2alpha

CAS RN

51705-19-2
Record name 16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051705192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I3HIL901K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-phenoxy tetranor Prostaglandin F2alpha
Reactant of Route 2
16-phenoxy tetranor Prostaglandin F2alpha
Reactant of Route 3
16-phenoxy tetranor Prostaglandin F2alpha
Reactant of Route 4
16-phenoxy tetranor Prostaglandin F2alpha
Reactant of Route 5
16-phenoxy tetranor Prostaglandin F2alpha
Reactant of Route 6
16-phenoxy tetranor Prostaglandin F2alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.